molecular formula C57H94N16O19S B10825689 VSV-G tag Peptide

VSV-G tag Peptide

Cat. No.: B10825689
M. Wt: 1339.5 g/mol
InChI Key: JJVJQVAFUFUTGS-YGAXRUOQSA-N
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Description

The VSV-G tag Peptide is a synthetic peptide derived from the glycoprotein of the Vesicular Stomatitis Virus. This peptide consists of eleven amino acids with the sequence Tyr-Thr-Asp-Ile-Glu-Met-Asn-Arg-Leu-Gly-Lys . It is widely used in molecular biology and biotechnology for tagging and tracking proteins in various experimental setups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The VSV-G tag Peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of the this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

The VSV-G tag Peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The VSV-G tag Peptide has numerous applications in scientific research:

Mechanism of Action

The VSV-G tag Peptide exerts its effects by integrating into viral particles or cellular membranes. It facilitates the entry of viral particles into host cells by binding to specific receptors on the cell surface. This binding triggers endocytosis, allowing the viral particles to enter the cell and deliver their genetic material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The VSV-G tag Peptide is unique due to its ability to pseudotype viral vectors, enhancing their infectivity and stability. This property makes it particularly valuable in gene therapy and virology research .

Properties

Molecular Formula

C57H94N16O19S

Molecular Weight

1339.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C57H94N16O19S/c1-7-29(4)45(72-53(88)40(26-44(80)81)71-55(90)46(30(5)74)73-47(82)33(59)24-31-13-15-32(75)16-14-31)54(89)68-35(17-18-43(78)79)50(85)67-36(19-22-93-6)51(86)70-39(25-41(60)76)52(87)66-34(12-10-21-63-57(61)62)49(84)69-38(23-28(2)3)48(83)64-27-42(77)65-37(56(91)92)11-8-9-20-58/h13-16,28-30,33-40,45-46,74-75H,7-12,17-27,58-59H2,1-6H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,87)(H,67,85)(H,68,89)(H,69,84)(H,70,86)(H,71,90)(H,72,88)(H,73,82)(H,78,79)(H,80,81)(H,91,92)(H4,61,62,63)/t29-,30+,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-/m0/s1

InChI Key

JJVJQVAFUFUTGS-YGAXRUOQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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